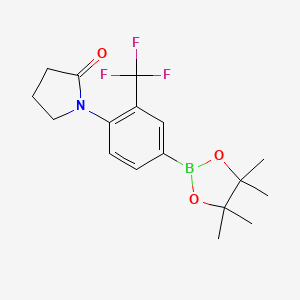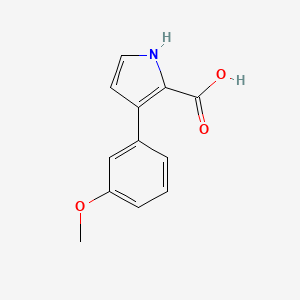
3-(Cbz-amino)-3-methylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is a compound that features a piperidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a methyl group The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione typically involves the protection of the amino group followed by the formation of the piperidine ring. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group. The protected amine is then subjected to cyclization reactions to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cbz-amino)-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is a typical method for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield the free amine .
Aplicaciones Científicas De Investigación
3-(Cbz-amino)-3-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)-3-methylpiperidine-2,6-dione: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
3-(Fmoc-amino)-3-methylpiperidine-2,6-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-amino)-3-methylpiperidine-2,6-dione: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amines are required .
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
benzyl N-(3-methyl-2,6-dioxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-14(8-7-11(17)15-12(14)18)16-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,19)(H,15,17,18) |
Clave InChI |
YCONTJVZSJAVSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)

![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)







![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



